molecular formula C14H15N3 B580796 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1215206-71-5

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B580796
CAS No.: 1215206-71-5
M. Wt: 225.295
InChI Key: DURWCXWCURBKLM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that features a benzimidazole core substituted with a cyclohexyl group and a nitrile group at the 5-position. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to primary amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the cyclohexyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive benzimidazoles.

    Industry: The compound is utilized in the development of new materials, dyes, and catalysts.

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of both a cyclohexyl group and a nitrile group on the benzimidazole core. This combination imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-cyclohexylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURWCXWCURBKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682072
Record name 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-71-5
Record name 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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